molecular formula C18H18N4NaO8PS B12698780 Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 85068-63-9

Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate

Katalognummer: B12698780
CAS-Nummer: 85068-63-9
Molekulargewicht: 504.4 g/mol
InChI-Schlüssel: ZVIVARYJWZUNAY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate is a complex organic compound with the molecular formula C18H18N4NaO8PS and a molecular weight of 504.386 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process. The initial step involves the diazotization of 3-aminophenylphosphonic acid, followed by coupling with 6-acetamido-4-hydroxy-2-naphthalenesulfonic acid. The reaction is carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo compound and prevent any side reactions. The final product is purified using crystallization or chromatography techniques to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a colorant in textiles, plastics, and inks

Wirkmechanismus

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo group plays a crucial role in the binding process, while the sulfonate and phosphonate groups enhance the solubility and stability of the compound in aqueous solutions. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Disodium 6-acetamido-4-hydroxy-3-((4-(2-sulphonatooxy)ethyl)sulphonyl)phenylazo)naphthalene-2-sulphonate
  • Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate

Uniqueness

This compound is unique due to its specific combination of functional groups, which provide it with distinct chemical and physical properties. The presence of both sulfonate and phosphonate groups enhances its solubility and stability, making it more versatile in various applications compared to similar compounds .

Eigenschaften

CAS-Nummer

85068-63-9

Molekularformel

C18H18N4NaO8PS

Molekulargewicht

504.4 g/mol

IUPAC-Name

azanium;sodium;6-acetamido-4-hydroxy-3-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H16N3O8PS.H3N.Na/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);1H3;/q;;+1/p-1

InChI-Schlüssel

ZVIVARYJWZUNAY-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)P(=O)(O)[O-])O.[NH4+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.